N-(butan-2-yl)-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
N-(butan-2-yl)-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of N-(butan-2-yl)-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the triazoloquinazoline core, followed by the introduction of the butan-2-yl, 2,5-dimethylphenylmethyl, and 2-methylpropyl groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present. Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(butan-2-yl)-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe to study various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to N-(butan-2-yl)-1-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide include:
- N-(butan-2-yl)-2-[(2,5-dimethylphenyl)amino]acetamide
- N-(butan-2-yl)-2-[(2,5-dimethoxyphenyl)amino]acetamide These compounds share structural similarities but differ in specific functional groups, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique reactivity and potential applications.
Properties
IUPAC Name |
N-butan-2-yl-1-[(2,5-dimethylphenyl)methylsulfanyl]-4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O2S/c1-7-19(6)28-24(33)20-10-11-22-23(13-20)32-26(31(25(22)34)14-16(2)3)29-30-27(32)35-15-21-12-17(4)8-9-18(21)5/h8-13,16,19H,7,14-15H2,1-6H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPRBZRPOCPBMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=C(C=CC(=C4)C)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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